Cas no 960294-13-7 (Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate)

Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate
- Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate
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- インチ: 1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-9-5-7-13(16,10-15)6-4-8-14/h4-9H2,1-3H3
- InChIKey: FZLLKOINPCAUIK-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1(C#N)CCCN1C(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 356
- トポロジー分子極性表面積: 53.3
Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T110985-250mg |
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 250mg |
$ 755.00 | 2022-06-03 | ||
Crysdot LLC | CD11002463-1g |
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 95+% | 1g |
$1072 | 2024-07-19 | |
TRC | T110985-500mg |
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 500mg |
$ 1255.00 | 2022-06-03 | ||
Chemenu | CM531089-1g |
tert-Butyl2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 95% | 1g |
$1071 | 2024-07-18 | |
Crysdot LLC | CD11002463-5g |
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 95+% | 5g |
$2411 | 2024-07-19 |
Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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8. Book reviews
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylateに関する追加情報
Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate (CAS No. 960294-13-7)
The compound Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate, identified by the CAS registry number 960294-13-7, is a synthetic organic compound with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound is notable for its unique combination of functional groups, including a pyrrolidine ring, a tert-butyl ester, and a chloropropyl substituent, which contribute to its versatile chemical properties.
Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to form stable complexes with certain biomolecules. Researchers have explored its application as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. For instance, a 2023 study published in the Journal of Controlled Release demonstrated that this compound can serve as an effective excipient in nanoparticle formulations, significantly improving the efficacy of anticancer drugs.
In addition to its pharmaceutical applications, Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate has shown promise in polymer chemistry. Its pyrrolidine ring structure makes it an ideal candidate for polymerization reactions, particularly in the synthesis of high-performance polymers for industrial applications. A team of chemists at the University of California recently reported on the use of this compound as a monomer in the production of biodegradable polymers, which could revolutionize packaging materials and reduce environmental impact.
The synthesis of this compound involves a multi-step process that combines nucleophilic substitution and esterification reactions. The key intermediate, 2-cyanopyrrolidine, is synthesized via a Michael addition reaction between pyrrolidine and an appropriate nitrile source. Subsequent alkylation with a chloropropyl group followed by esterification with tert-butanol yields the final product. This synthetic pathway has been optimized in recent years to improve yield and reduce production costs.
From an analytical perspective, the characterization of Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided valuable insights into the molecular structure and intermolecular interactions, which are critical for understanding its chemical behavior.
In terms of safety and handling, this compound is classified as non-hazardous under normal conditions. However, it is recommended to handle it with appropriate personal protective equipment due to its potential irritant properties. Storage should be in a cool, dry place away from direct sunlight to ensure stability.
The growing interest in this compound underscores its potential across multiple disciplines. As research continues to uncover new applications, particularly in drug delivery and polymer science, it is likely that Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate will play an increasingly important role in advancing modern chemical technologies.
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